molecular formula C7H4Br2N2 B15401681 3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo-

3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo-

カタログ番号: B15401681
分子量: 275.93 g/mol
InChIキー: QBHMWFLZOOWCDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo- is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. The substitution of bromine atoms at positions 2 and 3 of the pyrrole ring significantly influences its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8) is a key precursor for Suzuki-Miyaura cross-coupling reactions to generate 5-aryl derivatives . Similarly, 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 113423-51-1), though differing in substitution (3,3-dibromo with a ketone group), highlights the reactivity of brominated pyrrolo-pyridines in forming pharmacologically active scaffolds .

特性

分子式

C7H4Br2N2

分子量

275.93 g/mol

IUPAC名

2,3-dibromo-3H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4Br2N2/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3,5H

InChIキー

QBHMWFLZOOWCDU-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(N=C1)N=C(C2Br)Br

製品の起源

United States

生物活性

3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo- is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Synthesis

The structure of 3H-Pyrrolo[2,3-b]pyridine, 2,3-dibromo- can be represented as follows:

C8H5Br2N\text{C}_8\text{H}_5\text{Br}_2\text{N}

This compound is synthesized through various methods that involve the modification of pyrrolo[2,3-b]pyridine derivatives. The synthesis typically involves the bromination of precursor compounds to introduce bromine atoms at the 2 and 3 positions of the pyrrolo ring.

Inhibition of FGFRs

Research indicates that 3H-Pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory effects on FGFRs. Abnormal activation of FGFR signaling pathways is implicated in various cancers, making these compounds attractive for therapeutic development.

Key Findings:

  • Compound 4h (a derivative) showed IC50 values against FGFR1–4 of 7 nM, 9 nM, 25 nM, and 712 nM respectively. This highlights its potential as a pan-FGFR inhibitor ( ).
  • In vitro studies demonstrated that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis ( ).

The mechanism through which these compounds exert their biological effects involves:

  • Binding to FGFRs: The binding modes were elucidated through molecular docking studies which indicated that the pyrrolo moiety forms hydrogen bonds with specific amino acids in the FGFRs ( ).
  • Downregulation of Proteins: Treatment with compound 4h resulted in decreased expression levels of matrix metalloproteinase 9 (MMP9) and increased levels of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a role in inhibiting tumor cell migration and invasion ( ).

Data Table: Biological Activity Summary

CompoundTargetIC50 Values (nM)Cell LineEffect on ProliferationMechanism
4hFGFR174T1InhibitedInduced apoptosis
FGFR29
FGFR325
FGFR4712

Case Studies

Several studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in cancer treatment:

  • Breast Cancer Study: In vitro assays revealed that compound 4h not only inhibited proliferation but also reduced migration and invasion capabilities in breast cancer cell lines ( ).
  • Antimycobacterial Activity: Although primarily focused on FGFR inhibition, some derivatives have shown activity against Mycobacterium tuberculosis. This suggests a broader pharmacological potential for pyrrolo[2,3-b]pyridine derivatives ( ).

類似化合物との比較

Table 1: Key Brominated Pyrrolo[2,3-b]pyridines and Their Properties

Compound Name Substituents Yield (%) Purity (%) Key Applications/Notes Reference ID
5-Bromo-1H-pyrrolo[2,3-b]pyridine Br at position 5 67–75 N/A Suzuki coupling precursor for kinase inhibitors
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br at 5, ethynylphenyl at 3 51 N/A Intermediate for anticancer agents
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Br at 3,3; ketone at 2 N/A 100 Safety data available (GHS-compliant)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br at 5, methyl at 1 75 N/A Methylation improves stability

Key Observations :

Substitution Position : Bromine at position 5 (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine ) facilitates cross-coupling reactions for aryl group introduction, critical in kinase inhibitor synthesis . In contrast, dibromination at positions 2 and 3 (as in the target compound) may enhance electrophilic reactivity due to increased electron withdrawal.

Functional Group Influence: The ketone group in 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one alters its reactivity, enabling nucleophilic substitutions distinct from non-oxidized analogs .

Synthetic Yields : Bromination at position 5 typically achieves higher yields (67–75%) compared to dibrominated derivatives, where steric hindrance may reduce efficiency .

Comparison with Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines, sulfur-containing analogs, exhibit distinct properties:

  • Solubility: Thieno[2,3-b]pyridines often suffer from poor aqueous solubility, requiring formulation aids like cyclodextrins for pharmacokinetic studies. Pyrrolo[2,3-b]pyridines, with nitrogen instead of sulfur, show marginally improved solubility but still require structural modifications (e.g., morpholine substituents) for optimization .
  • Bioactivity: Thieno[2,3-b]pyridines are explored as adenosine receptor ligands and anticancer agents, whereas brominated pyrrolo[2,3-b]pyridines are prioritized in kinase inhibitor development (e.g., SGK-1 inhibitors) .

Reactivity and Stability

  • Bromine Reactivity: Dibrominated derivatives (e.g., 2,3-dibromo-) are prone to nucleophilic displacement, enabling diverse functionalization. For example, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes Sonogashira coupling to introduce alkynyl groups .
  • Stability : Methylation at position 1 (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine ) enhances stability against decomposition, a strategy less feasible for dibrominated analogs due to steric constraints .

Q & A

Q. What are the common synthetic routes for preparing 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine, and how are yields optimized?

The synthesis typically involves bromination of a pyrrolo[2,3-b]pyridine precursor. A validated method includes:

  • Bromination with NBS : Using N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0°C to room temperature) to introduce bromine atoms at positions 2 and 3 .
  • Purification : Silica gel chromatography with gradients of dichloromethane/ethyl acetate (90:10) achieves >95% purity. Yields range from 36% to 75%, depending on reaction scale and intermediates (e.g., starting from 5-bromo-1-methyl derivatives) .
  • Key step : Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2–2.0 eq brominating agent) to minimize over-bromination .

Q. How is the structure of 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substitution patterns. For example, aromatic protons appear at δ 7.5–8.9 ppm, while bromine-induced deshielding shifts signals downfield .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calcd for C7_7H5_5Br2_2N2_2: 306.80, observed 306.79) .
  • Elemental Analysis : Confirms Br content (theoretical ~52%, experimental ±1% deviation) .

Advanced Research Questions

Q. How does bromination regioselectivity at positions 2 and 3 impact electronic properties and downstream reactivity?

  • Electronic Effects : The electron-withdrawing nature of bromine reduces electron density on the pyrrolo[2,3-b]pyridine core, enhancing electrophilic substitution at position 5. Computational studies (DFT) show a 0.3 eV decrease in HOMO energy compared to non-brominated analogs .
  • Reactivity : Bromine atoms enable Suzuki-Miyaura couplings. For example, coupling with 3-thienylboronic acid using Pd(PPh3_3)4_4/K2_2CO3_3 yields 5-aryl derivatives with 96% efficiency .

Q. What catalytic systems improve efficiency in cross-coupling reactions involving 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine?

  • Palladium Catalysts : Pd(PPh3_3)4_4 in toluene/EtOH at 105°C facilitates arylations. Adding ligands like XPhos increases turnover number (TON > 500) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours (80°C, 150 W) while maintaining >90% yield .

Q. How does the 2,3-dibromo substitution influence biological activity in kinase inhibition studies?

  • Kinase Binding : The dibromo motif enhances hydrophobic interactions with ATP-binding pockets. In vitro assays show IC50_{50} values of 0.8–2.1 µM against JAK2 and ALK kinases, outperforming mono-brominated analogs by 3–5 fold .
  • SAR Insights : Introducing electron-donating groups at position 5 (e.g., 3,4-dimethoxyphenyl) further improves selectivity (10-fold for JAK2 over EGFR) .

Q. What strategies mitigate decomposition during storage of 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine?

  • Stabilization : Storage under argon at −20°C in amber vials reduces degradation (<5% over 6 months). Adding radical scavengers (e.g., BHT, 0.1% w/w) prevents bromine loss .
  • Handling : Avoid prolonged exposure to light or humidity, which accelerates hydrolysis (t1/2_{1/2} < 24 hours at 40°C/75% RH) .

Q. What analytical methods detect trace impurities in 2,3-dibromo-3H-pyrrolo[2,3-b]pyridine batches?

  • HPLC-MS : Using a C18 column (ACN/0.1% formic acid gradient) identifies des-bromo byproducts (e.g., 3-bromo analog at 0.3% abundance) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., confirming Br positions with <0.01 Å resolution) .

Key Data from Literature

Parameter Typical Value Source
Yield (Bromination)36–75%
Purity (Post-Purification)>95%
1^1H NMR (DMSO-d6)δ 8.89 (d, J=3.0 Hz, HetH)
HRMS Accuracy±0.01 Da
Stability (t1/2_{1/2}, RT)6 months

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。